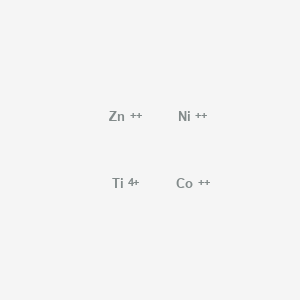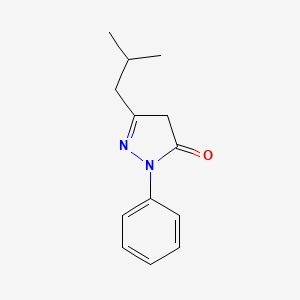
Cobalt titanite green spinel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt titanite green spinel, also known as Pigment Green 50, is an inorganic pigment widely used in various industries. It is known for its stable green color, good color saturation, and transparency. The compound is primarily composed of cobalt and titanium oxides, forming a crystalline matrix of inverse spinel structure .
Preparation Methods
Cobalt titanite green spinel is typically prepared through high-temperature calcination. The process involves reacting cobalt (II) oxide and titanium (IV) oxide in varying amounts. These oxides are homogeneously and ionically interdiffused to form the crystalline matrix of inverse spinel . The specific manufacturing method may vary depending on the manufacturer and the specifications required .
Chemical Reactions Analysis
Cobalt titanite green spinel undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cobalt (II) oxide and titanium (IV) oxide. The major products formed from these reactions are stable green pigments with good color saturation and transparency .
Scientific Research Applications
Cobalt titanite green spinel has a wide range of scientific research applications. In chemistry, it is used as a pigment in paints, inks, plastics, rubber, and textiles . In biology and medicine, spinel ferrites, including this compound, are used in cancer treatment, disease detection, magnetic resonance imaging, drug delivery, and release . In industry, it is used in the treatment of wastewater, creation of sensors, biosensors, transducers, and transformers .
Mechanism of Action
The mechanism of action of cobalt titanite green spinel involves the formation of a crystalline matrix of inverse spinel structure through high-temperature calcination. The cobalt and titanium oxides are homogeneously and ionically interdiffused, resulting in a stable green pigment with good color saturation and transparency .
Comparison with Similar Compounds
Cobalt titanite green spinel is unique due to its stable green color and good color saturation. Similar compounds include lithium cobalt titanate, which is used as an anode material for lithium-ion batteries , and cobalt (III) titanate, which has various applications in electronics, ceramics, and batteries . These compounds share similar structural properties but differ in their specific applications and chemical compositions.
Properties
CAS No. |
68186-85-6 |
|---|---|
Molecular Formula |
CoNiTiZn+10 |
Molecular Weight |
230.9 g/mol |
IUPAC Name |
zinc;cobalt(2+);nickel(2+);titanium(4+) |
InChI |
InChI=1S/Co.Ni.Ti.Zn/q2*+2;+4;+2 |
InChI Key |
JIFICPCESXKQAF-UHFFFAOYSA-N |
Canonical SMILES |
[Ti+4].[Co+2].[Ni+2].[Zn+2] |
physical_description |
Dry Powder Blue odorless powder; Insoluble in water; [BASF MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12087045.png)
![6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)



![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)


![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)



![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)
